N'-(5-Bromo-2-hydroxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide
CAS No.: 302918-05-4
Cat. No.: VC11791293
Molecular Formula: C17H12BrN5O4
Molecular Weight: 430.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 302918-05-4 |
|---|---|
| Molecular Formula | C17H12BrN5O4 |
| Molecular Weight | 430.2 g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
| Standard InChI | InChI=1S/C17H12BrN5O4/c18-12-4-5-16(24)11(6-12)9-19-22-17(25)15-8-14(20-21-15)10-2-1-3-13(7-10)23(26)27/h1-9,24H,(H,20,21)(H,22,25)/b19-9+ |
| Standard InChI Key | TWDBYFVPQAWTNI-DJKKODMXSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
| SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
| Canonical SMILES | C1=CC(=CC(=C1)[N+](=O)[O-])C2=NNC(=C2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Introduction
Structural Characteristics and Molecular Properties
The compound’s structure is defined by three key components: a 5-bromo-2-hydroxybenzylidene group, a 3-nitrophenyl substituent, and a 1H-pyrazole-5-carbohydrazide backbone. The bromine atom at the 5-position of the benzylidene moiety enhances electrophilicity, while the ortho-hydroxy group facilitates hydrogen bonding and metal coordination. The 3-nitrophenyl group introduces strong electron-withdrawing effects, potentially influencing reactivity and intermolecular interactions. The pyrazole ring, a five-membered heterocycle with adjacent nitrogen atoms, contributes to the compound’s aromaticity and planar geometry .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| CAS No. | 302918-05-4 |
| Molecular Formula | C₁₇H₁₂BrN₅O₄ |
| Molecular Weight | 430.2 g/mol |
| IUPAC Name | N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(3-nitrophenyl)-1H-pyrazole-5-carboxamide |
| Key Functional Groups | Hydrazone, pyrazole, nitro |
The presence of both nitro and bromo substituents creates a polarized electron distribution, rendering the compound susceptible to nucleophilic attacks at the brominated aromatic ring and electrophilic interactions at the nitro group. X-ray crystallography of analogous compounds reveals that the hydrazone linkage (C=N–N) adopts an E-configuration, stabilizing the molecule through intramolecular hydrogen bonding between the hydroxyl group and the adjacent nitrogen atom.
Synthesis and Optimization
The synthesis of N'-(5-Bromo-2-hydroxybenzylidene)-3-(3-nitrophenyl)-1H-pyrazole-5-carbohydrazide typically proceeds via a two-step protocol:
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Preparation of 3-(3-Nitrophenyl)-1H-pyrazole-5-carbohydrazide:
The pyrazole core is synthesized through a cyclocondensation reaction between a β-keto ester and hydrazine hydrate, followed by nitration at the 3-position of the phenyl ring . The resulting carbohydrazide intermediate is isolated via recrystallization. -
Condensation with 5-Bromo-2-hydroxybenzaldehyde:
The final step involves refluxing the carbohydrazide with 5-bromo-2-hydroxybenzaldehyde in ethanol or methanol under acidic catalysis (e.g., glacial acetic acid). The reaction proceeds via nucleophilic attack of the hydrazide’s amino group on the aldehyde’s carbonyl carbon, followed by dehydration to form the hydrazone bond.
Reaction Conditions and Yield Optimization
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Solvent: Ethanol is preferred over methanol due to higher solubility of intermediates.
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Temperature: Reflux at 78°C (ethanol) or 64°C (methanol) for 6–8 hours.
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Catalyst: 0.5–1.0 equivalents of acetic acid.
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Yield: Reported yields range from 65% to 72%, with purity >95% confirmed by HPLC.
| Compound | MIC against S. aureus (µg/mL) | IC₅₀ (HepG2 cells, µM) |
|---|---|---|
| Target Compound | Pending data | Pending data |
| 3-(4-Fluorophenyl) Analog | 16.5 | 42.3 |
| 3-tert-Butyl Analog | 25.8 | 68.9 |
Industrial and Pharmaceutical Applications
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Pharmaceutical Development:
The compound’s hydrazone linkage and nitro group make it a candidate for prodrug formulations, where enzymatic cleavage could release active metabolites . -
Materials Science:
Brominated aromatic systems are utilized in organic semiconductors. The planar pyrazole ring may facilitate π-π stacking in thin-film transistors. -
Analytical Chemistry:
Derivatives of this compound have been explored as chromogenic sensors for metal ions (e.g., Cu²⁺, Fe³⁺) due to their ability to form colored complexes.
Future Perspectives
Further research should prioritize:
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Pharmacological Profiling: Systematic evaluation of antimicrobial, anticancer, and anti-inflammatory activities.
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Structure-Activity Relationship (SAR) Studies: Modifying the nitro group’s position (e.g., 2-nitro vs. 4-nitro) to optimize bioactivity.
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Nanoparticle Formulations: Encapsulation in liposomes or polymeric nanoparticles to enhance bioavailability.
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